molecular formula C9H8FN3O B11730430 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine

3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11730430
M. Wt: 193.18 g/mol
InChI Key: UQJJRUAQJYEXEJ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 3-fluoro-5-methylphenyl group. The oxadiazole scaffold is known for its stability, aromaticity, and versatility in pharmaceutical and materials science applications .

Properties

Molecular Formula

C9H8FN3O

Molecular Weight

193.18 g/mol

IUPAC Name

3-(3-fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H8FN3O/c1-5-2-6(4-7(10)3-5)8-12-9(11)14-13-8/h2-4H,1H3,(H2,11,12,13)

InChI Key

UQJJRUAQJYEXEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2=NOC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoro-5-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable carboxylic acid derivative, such as ethyl chloroformate, under basic conditions to yield the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the substituents on the phenyl ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the fluoro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.

Scientific Research Applications

3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and substituent effects among analogous 1,2,4-oxadiazol-5-amine derivatives:

Compound Name Substituent(s) on Phenyl Ring Key Functional Groups Molecular Formula
Target Compound 3-Fluoro-5-methyl -F, -CH3 C9H8FN3O
N-Cyclohexyl-3-(4-methylphenyl)-... (Ox4) 4-Methyl -CH3 C15H19N3O
3-[3-(Trifluoromethyl)phenyl]-... 3-Trifluoromethyl -CF3 C9H6F3N3O
3-(2-Bromophenyl)-... 2-Bromo -Br C8H6BrN3O
3-[(4-Fluorophenyl)methyl]-... 4-Fluorobenzyl -CH2-C6H4-F C9H8FN3O

Key Observations :

  • Electron-Withdrawing Groups (e.g., -NO2, -CF3): Compounds like Ox2 (3-nitrophenyl) and 3-[3-(trifluoromethyl)phenyl]-... exhibit reduced electron density on the oxadiazole ring, enhancing electrophilicity and reactivity in nucleophilic substitutions .
  • Electron-Donating Groups (e.g., -CH3) : The methyl group in Ox4 increases lipophilicity and may improve membrane permeability compared to the target compound’s -F/-CH3 combination .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) LogP* (Predicted) Solubility (mg/mL)
Target Compound Not Reported Not Reported 2.1 ~0.5 (DMSO)
Ox4 (4-Methylphenyl) 144–146 79 2.8 ~1.2 (DMSO)
3-(4-Nitrophenyl)-... (Ox3) 201–203 81 1.5 ~0.3 (DMSO)
3-[(4-Fluorophenyl)methyl]-... Not Reported Not Reported 1.9 ~0.8 (DMSO)

*LogP values estimated using fragment-based methods.

Key Observations :

  • The target compound’s fluorine and methyl groups likely reduce LogP compared to Ox4’s methyl group alone, balancing lipophilicity and solubility.
  • Nitro-substituted analogs (e.g., Ox3) exhibit higher melting points due to strong intermolecular dipole interactions, but lower solubility .

Biological Activity

3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C9H8FN3O
  • Molecular Weight : 193.18 g/mol
  • CAS Number : 1249572-43-7

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Leukemia Cells :
    • A study indicated that certain oxadiazole derivatives showed cytotoxic activity against human childhood and adult T acute lymphoblastic leukemia cell lines (CEM-13) and acute monocytic leukemia (U-937). The IC50 values were reported in the sub-micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Breast Cancer Cell Lines :
    • In vitro assays on breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased levels of p53 and caspase-3 cleavage, suggesting a mechanism involving programmed cell death .
  • Comparative Efficacy :
    • When compared to other known compounds, the oxadiazole derivatives demonstrated higher potency against specific cancer types. For instance, one derivative exhibited an IC50 value of 15.63 µM against MCF-7 cells, similar to Tamoxifen (IC50 = 10.38 µM) .

The biological activity of 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-5-amine can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates apoptotic pathways by modulating key proteins involved in cell survival and death.
  • Inhibition of Histone Deacetylases (HDACs) : Some derivatives have shown significant HDAC inhibitory activity, which is crucial for cancer progression. A derivative exhibited an IC50 value of 8.2 nM against HDAC-1, indicating strong potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their molecular structure. Modifications in the phenyl ring and the presence of halogen atoms have been shown to significantly affect their potency:

Compound ModificationEffect on Activity
Halogen substitutionGenerally decreases antiproliferative activities
Alkyl group additionCan enhance cytotoxic effects
Aromatic ring changesAlters binding affinity and selectivity for targets

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